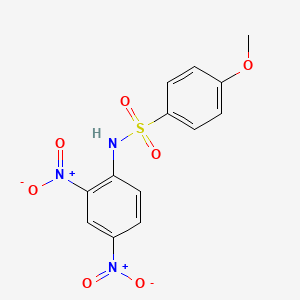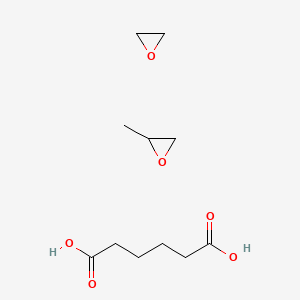
Hexanedioic acid;2-methyloxirane;oxirane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hexanedioic acid, 2-methyloxirane, and oxirane are three distinct chemical compounds that can form a polymer when combined. Hexanedioic acid, also known as adipic acid, is a dicarboxylic acid with the formula (CH₂)₄(COOH)₂. 2-methyloxirane, also known as propylene oxide, is an epoxide with the formula C₃H₆O. Oxirane, commonly known as ethylene oxide, is another epoxide with the formula C₂H₄O. When these compounds polymerize, they form a complex structure with unique properties and applications.
準備方法
Synthetic Routes and Reaction Conditions
Hexanedioic Acid: Hexanedioic acid is typically synthesized through the oxidation of cyclohexanol and cyclohexanone with nitric acid. This process involves several steps, including the formation of intermediates such as cyclohexanone oxime and caprolactam.
2-Methyloxirane: 2-methyloxirane is commonly produced via the chlorohydrin process, which involves the reaction of propylene with chlorine and water to form propylene chlorohydrin, followed by dehydrochlorination with a base.
Oxirane: Oxirane is industrially produced by the catalytic oxidation of ethylene using oxygen or air
Industrial Production Methods
Hexanedioic Acid: Industrial production of hexanedioic acid involves the oxidation of cyclohexane with air in the presence of cobalt or manganese catalysts.
2-Methyloxirane: The industrial production of 2-methyloxirane often employs the chlorohydrin process or the hydroperoxide process, where propylene is oxidized using tert-butyl hydroperoxide.
Oxirane: Oxirane is produced on a large scale using the direct oxidation method, which is highly efficient and widely used in the chemical industry.
化学反応の分析
Types of Reactions
Oxidation: Both 2-methyloxirane and oxirane can undergo oxidation reactions to form diols. For example, oxirane can be oxidized to ethylene glycol.
Reduction: Hexanedioic acid can be reduced to hexanediol using reducing agents such as lithium aluminum hydride.
Substitution: Epoxides like 2-methyloxirane and oxirane can undergo nucleophilic substitution reactions, where the epoxide ring is opened by nucleophiles such as hydroxide ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like hydroxide ions, amines, and alcohols are frequently used in substitution reactions.
Major Products Formed
Oxidation: Diols such as ethylene glycol and propylene glycol.
Reduction: Hexanediol from hexanedioic acid.
Substitution: Various alcohols and amines depending on the nucleophile used.
科学的研究の応用
Hexanedioic acid, 2-methyloxirane, and oxirane have a wide range of applications in scientific research:
Chemistry: These compounds are used as intermediates in the synthesis of polymers, resins, and other chemicals.
Biology: Oxirane derivatives are used in the study of enzyme mechanisms and as cross-linking agents in protein chemistry.
Medicine: Epoxides like oxirane are used in the synthesis of pharmaceuticals and as sterilizing agents due to their antimicrobial properties.
Industry: Hexanedioic acid is a key component in the production of nylon-6,6, while 2-methyloxirane and oxirane are used in the manufacture of polyurethane foams and surfactants.
作用機序
The mechanism of action of these compounds varies depending on their application:
Hexanedioic Acid: Acts as a monomer in polymerization reactions, forming long-chain polymers through condensation reactions.
2-Methyloxirane and Oxirane: These epoxides undergo ring-opening reactions, where the strained three-membered ring is attacked by nucleophiles, leading to the formation of various products. The ring strain in epoxides makes them highly reactive and suitable for a variety of chemical transformations.
類似化合物との比較
Similar Compounds
Succinic Acid: Another dicarboxylic acid with similar properties to hexanedioic acid.
Ethylene Glycol: A diol formed from the oxidation of oxirane.
Propylene Glycol: A diol formed from the oxidation of 2-methyloxirane.
Uniqueness
Hexanedioic Acid: Its longer carbon chain compared to succinic acid provides different physical properties and applications, particularly in the production of nylon-6,6.
2-Methyloxirane and Oxirane: The presence of the epoxide ring makes these compounds highly reactive and versatile in chemical synthesis, distinguishing them from other alcohols and diols.
特性
CAS番号 |
58481-42-8 |
|---|---|
分子式 |
C11H20O6 |
分子量 |
248.27 g/mol |
IUPAC名 |
hexanedioic acid;2-methyloxirane;oxirane |
InChI |
InChI=1S/C6H10O4.C3H6O.C2H4O/c7-5(8)3-1-2-4-6(9)10;1-3-2-4-3;1-2-3-1/h1-4H2,(H,7,8)(H,9,10);3H,2H2,1H3;1-2H2 |
InChIキー |
AEGBOSBMZYQQTD-UHFFFAOYSA-N |
正規SMILES |
CC1CO1.C1CO1.C(CCC(=O)O)CC(=O)O |
関連するCAS |
37310-98-8 58481-42-8 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


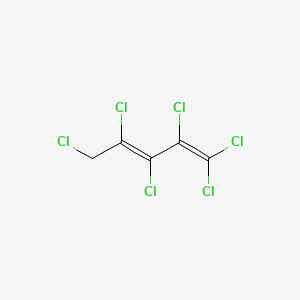
![1,3,5-Cycloheptatriene, 7-[4-(1,3-cyclopentadien-1-yl)phenyl]-](/img/structure/B14605479.png)
![Dibutyl(3-{3-methoxy-2-[(oxiran-2-yl)methoxy]propoxy}propyl)methylsilane](/img/structure/B14605484.png)
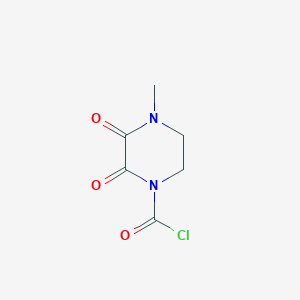
![Benzenamine, 4-[1,1-bis(methylthio)ethyl]-](/img/structure/B14605488.png)

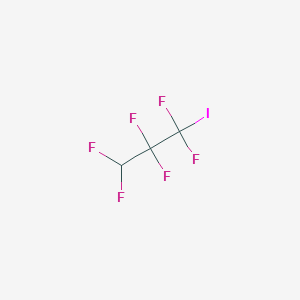
![1,2,4-Triazolo[4,3-b][1,2,4]triazine, 6-methyl-](/img/structure/B14605507.png)

![[(1H-Indol-2-yl)sulfanyl]acetonitrile](/img/structure/B14605519.png)
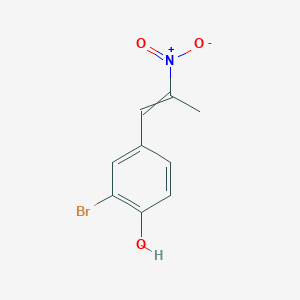
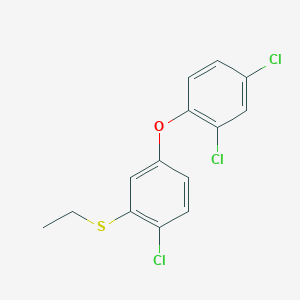
![1-[2-(4-Chlorophenyl)-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole](/img/structure/B14605551.png)
